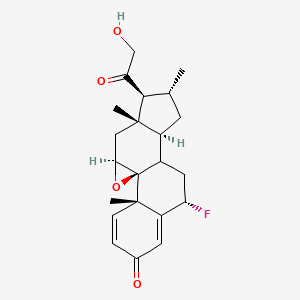

3β,5α-Tetrahydronorethisterone-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3β,5α-Tetrahydronorethisterone-d5, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅D₅O₂ and its molecular weight is 307.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Congenital Adrenal Hyperplasia

Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency is a rare form of CAH, characterized by impaired steroid synthesis in the gonads and adrenal glands, leading to elevated dehydroepiandrosterone concentrations. This condition, caused by mutations in the HSD3B2 gene, presents with a spectrum of symptoms ranging from salt-wasting crises to ambiguous genitalia in males and mild or no virilization in females. Diagnosis is confirmed through molecular genetic testing, and treatment involves rehydration, correction of hypoglycemia, and steroid replacement therapy (Al Alawi, Nordenström, & Falhammar, 2019).

Androgen Regulation in Brain Function

The metabolite of dihydrotestosterone, 5α-androstane-3β,17β-diol, has been identified as an important modulator of the stress response mediated by the hypothalamo-pituitary-adrenal axis. Its actions are mediated by estrogen receptors rather than androgen receptors, suggesting a novel pathway for androgen regulation in the brain, particularly in stress responses and neural protection (Handa, Pak, Kudwa, Lund, & Hinds, 2008).

Neuroactive Steroid Hormones and Emotion

3α,5α-THP, a metabolite of progesterone, influences cellular functions and behavioral processes involved in emotion, affect, motivation, and reward through non-traditional targets like GABA, glutamate, and dopamine receptors in the ventral tegmental area. These findings extend the understanding of progestogens beyond their pro-gestational processes, highlighting their relevance in affective and social behaviors, and their potential connections to stress regulation and neuropsychiatric disorders (Frye, Paris, Walf, & Rusconi, 2011).

5α-Reductases in Human Physiology

5α-Reductases play a crucial role in converting steroids into their 5α-dihydro-derivatives, which then act as substrates for enzymes that produce neuroactive steroid hormones. These hormones modulate a wide range of physiological functions including sexual differentiation, neuroprotection, and stress response. The expression and function of 5α-reductases in various tissues, including the CNS, underscore their importance beyond sexual differentiation and suggest a broader impact on human physiology (Traish, 2012).

Steroid 5α-Reductase Type 2 Deficiency

Steroid 5α-reductase type 2 deficiency leads to impaired conversion of testosterone to dihydrotestosterone, affecting sexual differentiation in individuals with a 46,XY karyotype. This condition presents a wide range of phenotypes and is diagnosed through biochemical and molecular studies. Understanding the clinical management of this disorder is crucial for making informed decisions regarding gender assignment and treatment, emphasizing the need for early diagnosis and intervention (Cheon, 2010).

Mecanismo De Acción

Target of Action

3β,5α-Tetrahydronorethisterone-d5 is a tetrahydro derivative of norethindrone (NET) Given that it is a derivative of norethindrone, it may interact with similar targets, such as cytosolic sulfotransferases .

Mode of Action

The exact mode of action of this compound is not clearly stated in the available resources. As a derivative of norethindrone, it may share similar interactions with its targets. Norethindrone is known to inhibit cytosolic sulfotransferases , which are enzymes involved in the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.

Biochemical Pathways

Based on its relation to norethindrone, it may influence pathways involving the metabolism of various compounds by sulfotransferases .

Result of Action

As a derivative of norethindrone, it may have similar effects, such as the inhibition of cytosolic sulfotransferases , potentially altering the metabolism of various compounds within the cell.

Direcciones Futuras

The future directions of “3β,5α-Tetrahydronorethisterone-d5” research could involve further exploration of its synthesis pathways, understanding its interactions within biological systems, and its potential for therapeutic use. Additionally, its role as an impurity of Norethindrone and its impact on the efficacy and safety of this oral contraceptive could be an area of interest .

Análisis Bioquímico

Biochemical Properties

3β,5α-Tetrahydronorethisterone-d5 interacts with various enzymes and proteins. It is an impurity of Norethindrone, which is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases.

Cellular Effects

It is known that it is a non-aromatizable metabolite of norethindrone that induces estrogen-dependent pituitary progestin receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen-dependent pituitary progestin receptors . This interaction suggests that it may have a role in modulating hormonal activity.

Temporal Effects in Laboratory Settings

It is used as a reference standard in the analysis of progestin levels in biological samples .

Dosage Effects in Animal Models

It is known that norethisterone, from which this compound is derived, has almost abolished androgenic activity in rodent bioassays .

Metabolic Pathways

Transport and Distribution

Subcellular Localization

It is known that it is a tetrahydro derivative of norethindrone (NET) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3β,5α-Tetrahydronorethisterone-d5 can be achieved through a multi-step process involving several reactions. The starting material is pregnenolone, which is converted to dehydroepiandrosterone (DHEA) through a series of reactions. DHEA is then converted to norethisterone, which is further reduced to 3β,5α-Tetrahydronorethisterone-d5 by using deuterium gas as a reducing agent.", "Starting Materials": [ "Pregnenolone", "Sodium hydride (NaH)", "Methyl iodide (MeI)", "Lithium aluminum hydride (LiAlH4)", "Chloranil", "Pyridine", "Acetic anhydride", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Pregnenolone is reacted with NaH and MeI to form 5-methylpregnenolone.", "Step 2: 5-methylpregnenolone is oxidized with chloranil to form 5-methyl-3-ketopregn-16-ene.", "Step 3: 5-methyl-3-ketopregn-16-ene is reacted with pyridine and acetic anhydride to form 5-methyl-3-acetoxypregn-16-ene.", "Step 4: 5-methyl-3-acetoxypregn-16-ene is reduced with LiAlH4 to form DHEA.", "Step 5: DHEA is reacted with chloranil to form norethisterone.", "Step 6: Norethisterone is reduced with NaBH4 in the presence of D2 gas to form 3β,5α-Tetrahydronorethisterone-d5." ] } | |

Número CAS |

122605-89-4 |

Fórmula molecular |

C₂₀H₂₅D₅O₂ |

Peso molecular |

307.48 |

Sinónimos |

(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)